Dimethenamid-ethane sulfonic acid (ESA) sodium
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Overview
Description
Dimethenamid-ethane sulfonic acid (ESA) sodium is a metabolite of the herbicide dimethenamid. It is commonly used in environmental testing and analysis due to its role as a degradation product of dimethenamid. The compound has the molecular formula C12H18NO5S2Na and a molecular weight of 343.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethenamid-ethane sulfonic acid (ESA) sodium typically involves the sulfonation of dimethenamid. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures and pressures to ensure the formation of the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Dimethenamid-ethane sulfonic acid (ESA) sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethenamid-ethane sulfonic acid (ESA) sodium has several scientific research applications:
Environmental Testing: It is used as a reference standard in the analysis of environmental samples to detect the presence of dimethenamid and its degradation products.
Biology and Medicine: Research on the biological effects and potential medical applications of sulfonic acid derivatives often involves this compound as a model compound.
Industry: The compound is used in the development of herbicides and other agrochemical products.
Mechanism of Action
The mechanism of action of dimethenamid-ethane sulfonic acid (ESA) sodium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Dimethenamid-ethane sulfonic acid (ESA) sodium can be compared with other similar compounds, such as:
Dimethenamid: The parent compound from which this compound is derived.
Flufenacet-ethane sulfonic acid (ESA) sodium: Another sulfonic acid derivative used in environmental testing and analysis.
Propachlor-ethane sulfonic acid (ESA) sodium: A similar compound used in the study of herbicide degradation products.
This compound is unique due to its specific structure and properties, which make it particularly useful in environmental testing and the study of sulfonation reactions .
Properties
Molecular Formula |
C12H18NNaO5S2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
sodium;2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonate |
InChI |
InChI=1S/C12H19NO5S2.Na/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17;/h6,9H,5,7H2,1-4H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
JVZHSWHMSOBMSF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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